- Insertion of an internal dipeptide into PNA oligomers: Thermal melting studies and further functionalizationBioorganic & Medicinal Chemistry Letters, 2006, 16(11), 2964-2968,
Cas no 95753-55-2 (Fmoc-Phe(4-NO2)-OH)

Fmoc-Phe(4-NO2)-OH structure
Nome do Produto:Fmoc-Phe(4-NO2)-OH
Fmoc-Phe(4-NO2)-OH Propriedades químicas e físicas
Nomes e Identificadores
-
- Fmoc-4-nitro-L-phenylalanine
- Fmoc-p-nitro-Phe-OH
- Fmoc-Phe(4-NO2)-OH
- Fmoc-L-4-Nitrophe
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine
- N-Fmoc-4-nitro-L-phenylalanine
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid
- Fmoc-4-Nitro-L-Phe-Hydrate
- Fmoc-L-4-Nitrophenylalanine
- N-(9-Fluorenylmethyloxycarbonyl)-L-4-nitrophenylalanine
- Fmoc-L-4-NO2-Phe-OH
- (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(4-nitrophenyl)propanoic acid
- PubChem19013
- fmoc-4-nitrophenylalanine
- N-Fmoc-4-Nitro-L-Phe-OH
- (2S)-2-(9H-flu
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine (ACI)
- L
- (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-(4-nitrophenyl)propanoic acid
- 301: PN: US20070042401 PAGE: 38 claimed protein
- 993: PN: WO2006135786 PAGE: 71 claimed protein
- Fmoc-L-Phe(4-NO2)-OH
- Fmoc-Phe(p-NO2)-OH
- N-(9-Fluorenylmethoxycarbonyl)-4-nitro-L-phenylalanine
- Fmoc-Phe(4-NO2)-OH,98%
- HY-W010906
- 95753-55-2
- AC-9941
- PS-12015
- RZRRJPNDKJOLHI-QFIPXVFZSA-N
- AKOS015837264
- Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-nitro-
- S12017
- M03192
- Fmoc-4-Nitro-phenylalanine Fmoc-Phe(4-NO2)-OH
- Fmoc-Phe(4-NO2)-OH, >=96.0% (HPLC)
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid
- AC-9942
- (S)-2-(Fluorenylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid
- CS-W011622
- EN300-312406
- J-300425
- DTXSID10426792
- (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-nitrophenyl)propanoic acid
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid
- MFCD00057810
- F0443
- Z2044796602
- SCHEMBL800312
-
- MDL: MFCD00057810
- Inchi: 1S/C24H20N2O6/c27-23(28)22(13-15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1
- Chave InChI: RZRRJPNDKJOLHI-QFIPXVFZSA-N
- SMILES: C(C1C2=CC=CC=C2C2C=CC=CC1=2)OC(=O)N[C@H](C(=O)O)CC1C=CC([N+](=O)[O-])=CC=1
Propriedades Computadas
- Massa Exacta: 432.132136g/mol
- Carga de Superfície: 0
- XLogP3: 4.5
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Ligações Rotativas: 7
- Massa monoisotópica: 432.132136g/mol
- Massa monoisotópica: 432.132136g/mol
- Superfície polar topológica: 121Ų
- Contagem de Átomos Pesados: 32
- Complexidade: 665
- Contagem de átomos isótopos: 0
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Unidades Ligadas Covalentemente: 1
- Carga de Superfície: 0
- Contagem de Tautomeros: 2
Propriedades Experimentais
- Cor/Forma: White powder
- Densidade: 1.3710
- Ponto de Fusão: 213-223℃
- Ponto de ebulição: 692.3±55.0 °C at 760 mmHg
- Ponto de Flash: 372.5±31.5 °C
- PSA: 121.45000
- LogP: 5.04330
- Solubilidade: Not determined
Fmoc-Phe(4-NO2)-OH Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Declaração de Advertência:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Instrução de Segurança: S22;S24/25
-
Identificação dos materiais perigosos:
- Condição de armazenamento:2-8°C
- Classe de Perigo:IRRITANT
Fmoc-Phe(4-NO2)-OH Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-312406-0.1g |
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid |
95753-55-2 | 95.0% | 0.1g |
$19.0 | 2025-02-20 | |
Enamine | EN300-312406-1.0g |
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid |
95753-55-2 | 95.0% | 1.0g |
$26.0 | 2025-02-20 | |
Enamine | EN300-312406-10.0g |
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid |
95753-55-2 | 95.0% | 10.0g |
$89.0 | 2025-02-20 | |
Enamine | EN300-312406-5.0g |
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid |
95753-55-2 | 95.0% | 5.0g |
$46.0 | 2025-02-20 | |
abcr | AB144735-1 g |
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine, 95% (Fmoc-L-Phe(4-NO2)-OH); . |
95753-55-2 | 95% | 1 g |
€62.40 | 2023-07-20 | |
abcr | AB144735-25 g |
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine, 95% (Fmoc-L-Phe(4-NO2)-OH); . |
95753-55-2 | 95% | 25 g |
€288.50 | 2023-07-20 | |
TRC | F657600-5000mg |
Fmoc-Phe(4-NO2)-OH |
95753-55-2 | 5g |
$293.00 | 2023-05-18 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H51962-1g |
N-Fmoc-4-nitro-L-phenylalanine, 98% |
95753-55-2 | 98% | 1g |
¥840.00 | 2023-02-25 | |
Enamine | EN300-312406-5g |
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid |
95753-55-2 | 90% | 5g |
$46.0 | 2023-09-05 | |
Enamine | EN300-312406-0.05g |
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid |
95753-55-2 | 95.0% | 0.05g |
$19.0 | 2025-02-20 |
Fmoc-Phe(4-NO2)-OH Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Sulfuric acid , Nitric acid
1.2 -
1.2 -
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water
1.2 Solvents: 1,4-Dioxane ; overnight, 0 °C; pH 2
1.2 Solvents: 1,4-Dioxane ; overnight, 0 °C; pH 2
Referência
- Chemistry for DOTA peptide labeling at phenylalanine residues: on the road to preparing peptide ligand tagged librariesLetters in Organic Chemistry, 2005, 2(2), 160-164,
Método de produção 3
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile , Water ; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
Referência
- Synthesis of new tetrazolyl derivatives of L- and D-phenylalanineRussian Journal of Organic Chemistry, 2016, 52(11), 1681-1685,
Método de produção 4
Condições de reacção
Referência
- Solid phase and combinatorial synthesis of benzodiazepines on a solid support, United States, , ,
Método de produção 5
Condições de reacção
Referência
- Chiral analysis of the reaction stages in the Edman method for sequencing peptidesJournal of the Chemical Society, 1984, (10), 1723-7,
Método de produção 6
Condições de reacção
1.1 Reagents: Ethylenediamine Solvents: Methanol , Water ; 20 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water ; rt → 0 °C; 1.5 h, 0 °C; 10 h, rt
1.3 Reagents: Lithium hydroxide, monohydrate Solvents: Tetrahydrofuran , Water ; 1 h, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane , Water ; rt → 0 °C; 1.5 h, 0 °C; 10 h, rt
1.3 Reagents: Lithium hydroxide, monohydrate Solvents: Tetrahydrofuran , Water ; 1 h, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referência
- Pd(II)-catalyzed C(sp3)-H arylation of amino acid derivatives with Click-triazoles as removable directing groupsOrganic & Biomolecular Chemistry, 2015, 13(19), 5444-5449,
Método de produção 7
Condições de reacção
1.1 Reagents: 1-Methylimidazole , MSNT Solvents: Dichloromethane ; 1 h, rt
Referência
- Preparation of macrocyclized peptides as tumor necrosis factor alpha inhibitors, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Piperidine Solvents: Dimethylformamide
Referência
- Preparation of indole nitriles as cysteine protease, in particular Cathepsin K inhibitors, United States, , ,
Método de produção 9
Condições de reacção
Referência
- Triazene as a powerful tool for solid-phase derivatization of phenylalanine containing peptides: Zygosporamide analogues as a proof of conceptJournal of Organic Chemistry, 2014, 79(23), 11409-11415,
Método de produção 10
Condições de reacção
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 0 °C; overnight, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Referência
- From head to tail: microwave-assisted synthesis of para hydrazine nicotinamide phenylalanine8-oxytocin derivativesLetters in Organic Chemistry, 2007, 4(4), 261-264,
Método de produção 11
Condições de reacção
1.1 Solvents: 1,4-Dioxane ; rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt → 0 °C
1.3 Solvents: 1,4-Dioxane ; 0 °C; 0 °C → rt; 2 d, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt → 0 °C
1.3 Solvents: 1,4-Dioxane ; 0 °C; 0 °C → rt; 2 d, rt
Referência
- Process for the preparation of amino acid derivatives of macrocyclic tetraaza compounds, Mexico, , ,
Método de produção 12
Condições de reacção
Referência
- Two novel amino acid derivatives containing side-chain thioamides for the synthesis of photoactivatable peptidesBioorganic & Medicinal Chemistry Letters, 1997, 7(6), 715-718,
Fmoc-Phe(4-NO2)-OH Raw materials
- L-Phenylalanine
- (2S)-2-amino-3-(4-nitrophenyl)propanoic acid
- (9H-fluoren-9-yl)methyl chloroformate
- Fmoc-OSu
- Fmoc-Tyr-OH
- Fmoc-Phe(4-NO2)-OH
- 2H-Isoindole-2-acetic acid, 1,3-dihydro-α-[(4-nitrophenyl)methyl]-1,3-dioxo-, methyl ester
Fmoc-Phe(4-NO2)-OH Preparation Products
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:95753-55-2)Fmoc-Phe(4-NO2)-OH

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Suzhou Senfeida Chemical Co., Ltd
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Pureza:99.9%
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